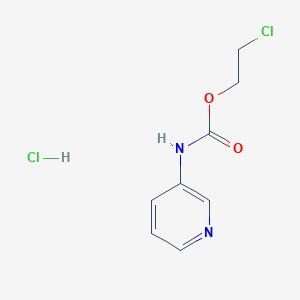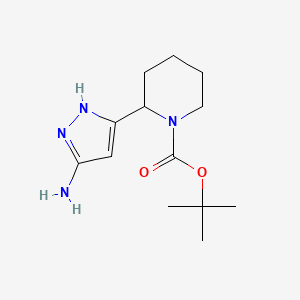
2-(5-氨基-1H-吡唑-3-基)-哌啶-1-羧酸叔丁酯
描述
Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate is a compound with the molecular formula C13H22N4O2 and a molecular weight of 266.34 g/mol . This compound features a pyrazole ring substituted with an amino group and a piperidine ring attached to a tert-butyl ester group. It is used in various fields of scientific research due to its unique chemical properties.
科学研究应用
Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate has several scientific research applications, including:
作用机制
Target of Action
It is known that 5-amino-pyrazoles, a class of compounds to which this molecule belongs, are often used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds are found in many biologically active compounds, suggesting that the targets could be varied and dependent on the specific derivative synthesized .
Mode of Action
5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules . They can interact with their targets through a variety of mechanisms, depending on the specific structure of the derivative and the target itself .
Biochemical Pathways
Given the broad use of 5-amino-pyrazoles in medicinal chemistry, it is likely that the compound could influence a variety of biochemical pathways .
Result of Action
5-amino-pyrazoles are known to be similar to biologically active compounds, suggesting that they could have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s amino group allows it to form hydrogen bonds with enzymes, enhancing its binding affinity and specificity . Additionally, it can act as a substrate for certain enzymes, leading to the formation of biologically active derivatives.
Cellular Effects
The effects of 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, it has been observed to affect the proliferation and differentiation of certain cell types, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for its biological activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular function and promoting tissue regeneration. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized to form active or inactive derivatives, depending on the specific metabolic pathway it undergoes . Understanding these pathways is essential for predicting its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester within cells and tissues are critical for its biological activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments . These factors determine its availability and effectiveness in exerting its biological effects.
Subcellular Localization
The subcellular localization of 2-(5-Amino-1H-pyrazol-3-YL)-piperidine-1-carboxylic acid tert-butyl ester is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate typically involves the reaction of 5-amino-1H-pyrazole with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. One common method includes the use of di-tert-butyl dicarbonate in the presence of a catalytic amount of bismuth(III) chloride as an efficient catalyst at room temperature under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
化学反应分析
Types of Reactions
Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazole ring.
相似化合物的比较
Similar Compounds
- tert-Butyl 5-aminopyrazolo[4,3-b]pyridine-6-carboxylates
- tert-Butyl 3-[(2-methoxyethyl)amino]-1-piperidinecarboxylate
- tert-Butyl 4-[(3-amino-2-pyridinyl)amino]-1-piperidinecarboxylate
Uniqueness
Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate is unique due to its specific combination of a pyrazole ring with an amino group and a piperidine ring with a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
IUPAC Name |
tert-butyl 2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(17)9-8-11(14)16-15-9/h8,10H,4-7H2,1-3H3,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHHMPSXPQNSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


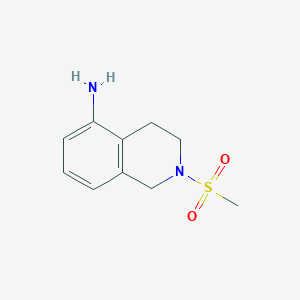
![4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B1373050.png)
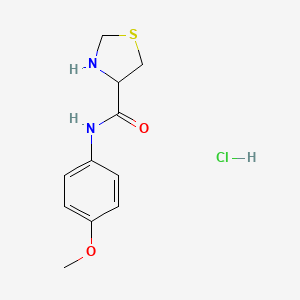
![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)
![2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B1373054.png)
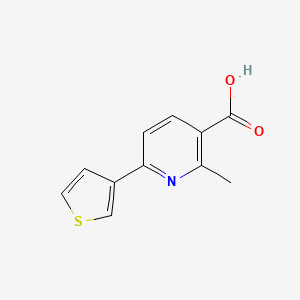
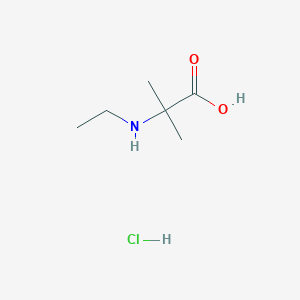
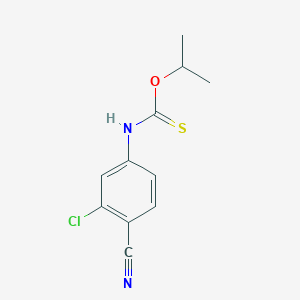
![[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1373062.png)
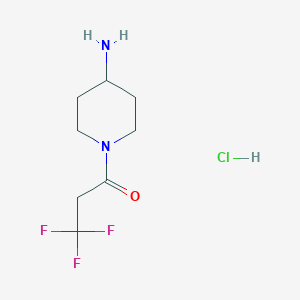
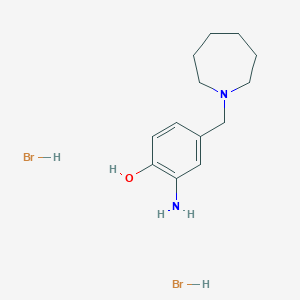

![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)
